6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one 6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one
Brand Name: Vulcanchem
CAS No.: 1152583-73-7
VCID: VC3038637
InChI: InChI=1S/C11H12OS/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h5-6H,3-4H2,1-2H3
SMILES: CC1=CC2=C(C=C1C)SCCC2=O
Molecular Formula: C11H12OS
Molecular Weight: 192.28 g/mol

6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one

CAS No.: 1152583-73-7

Cat. No.: VC3038637

Molecular Formula: C11H12OS

Molecular Weight: 192.28 g/mol

* For research use only. Not for human or veterinary use.

6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one - 1152583-73-7

Specification

CAS No. 1152583-73-7
Molecular Formula C11H12OS
Molecular Weight 192.28 g/mol
IUPAC Name 6,7-dimethyl-2,3-dihydrothiochromen-4-one
Standard InChI InChI=1S/C11H12OS/c1-7-5-9-10(12)3-4-13-11(9)6-8(7)2/h5-6H,3-4H2,1-2H3
Standard InChI Key GXQKQLKZCVNUHM-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)SCCC2=O
Canonical SMILES CC1=CC2=C(C=C1C)SCCC2=O

Introduction

Chemical Structure and Properties

6,7-Dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one features a benzene ring fused with a partially saturated thiopyran ring containing a sulfur atom and a ketone group at position 4. The compound exhibits specific physicochemical properties that define its behavior in chemical and biological systems.

Basic Identification Parameters

PropertyValue
CAS Registry Number1152583-73-7
IUPAC Name6,7-dimethyl-2,3-dihydrothiochromen-4-one
Molecular FormulaC₁₁H₁₂OS
Molecular Weight192.28 g/mol
SMILES CodeO=C1CCSC2=CC(C)=C(C)C=C12
InChIKeyGXQKQLKZCVNUHM-UHFFFAOYSA-N
MDL NumberMFCD11104818

Structural Characteristics

The structure consists of:

  • A benzene ring with two methyl substituents at positions 6 and 7

  • A heterocyclic thiopyran ring fused to the benzene ring

  • A carbonyl group (C=O) at position 4 of the thiopyran ring

  • Two methylene (CH₂) groups at positions 2 and 3, making it a dihydro derivative

This structural arrangement provides the compound with unique electronic and steric properties. The presence of the carbonyl group introduces a polarized carbon-oxygen bond that can participate in hydrogen bonding as an acceptor. The sulfur atom contributes to the compound's lipophilicity and can engage in various interactions, including sulfur-π interactions.

Physical Properties

While specific physical data for this compound is limited in available literature, its properties can be inferred based on similar benzothiopyran derivatives:

  • Appearance: Crystalline solid

  • Solubility: Likely soluble in common organic solvents (chloroform, dichloromethane, DMSO) with limited water solubility

  • Storage recommendations: +4°C under inert conditions

Synthesis Methods

Several synthetic approaches have been developed for the preparation of benzothiopyran derivatives, which can be adapted for 6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one.

Cyclization Reactions

The synthesis of 6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one typically involves cyclization reactions between thiophenol derivatives and α,β-unsaturated aldehydes or ketones. One common method is the iodine-catalyzed reaction, which promotes high diastereoselectivity during the formation of the compound.

LDA-Mediated Cyclization

Based on research by Kobayashi and Ueyama, an efficient method for preparing related 3,4-dihydro-2H-1-benzothiopyran derivatives involves lithium diisopropylamide (LDA)-mediated cyclization of o-(methylsulfonyl)styrenes:

"α-Substituted o-(methylsulfonyl)styrenes, which can be derived from α-substituted o-bromostyrenes by an easily operated two-step sequence, are cyclized on treatment with lithium diisopropylamide (LDA) to give, after aqueous workup, the corresponding 4-monosubstituted 3,4-dihydro-2H-1-benzothiopyran 1,1-dioxides."

This approach could potentially be modified for the synthesis of 6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one by using appropriately substituted starting materials.

Yield Considerations

Under optimized conditions, the yield of benzothiopyran synthesis can be quite high, often reaching up to 90%. Factors affecting yield include:

  • Reaction temperature

  • Catalyst selection and concentration

  • Solvent choice

  • Reaction time

  • Purity of starting materials

Biological Activities

Benzothiopyrans, including 6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one, demonstrate diverse biological activities that make them significant in medicinal chemistry research.

Anti-inflammatory Properties

Benzothiopyran derivatives have shown promising anti-inflammatory activities in various research studies. The mechanism by which this compound exerts its biological effects often involves modulation of cellular signaling pathways.

Antioxidant Effects

The structural features of 6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one suggest potential antioxidant activity. The presence of the sulfur atom and the conjugated system can contribute to radical scavenging abilities.

Structure-Activity Relationships

The biological activities of benzothiopyran derivatives are influenced by their structural features:

  • The methyl groups at positions 6 and 7 modify the electron density of the aromatic ring and affect the compound's hydrophobicity

  • The ketone functionality at position 4 provides a hydrogen bond acceptor site

  • The partially saturated thiopyran ring contributes to conformational flexibility

Comparative Analysis with Related Compounds

Comparing 6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one with similar compounds provides insights into structure-property relationships.

Structural Analogs

CompoundKey Structural DifferencesCAS NumberMolecular Weight
6,7-Dimethoxy-3,4-dihydro-2H-1-benzothiopyran-4-oneMethoxy groups instead of methyl groups at positions 6 and 731189-07-8224.28 g/mol
6-Methyl-3,4-dihydro-2H-1-benzothiopyran-4-amineAmine group instead of ketone at position 4; single methyl at position 6-179.28 g/mol
6-fluoro-2,2-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-oneFluoro substituent at position 6; dimethyl at position 22137724-33-3210.27 g/mol
3,4-Dihydro-6-methyl-2H-1-benzothiopyran 1,1-dioxideOxidized sulfur (sulfone); single methyl at position 61077-61-8196.27 g/mol

Activity Comparisons

The structural modifications in these related compounds result in different biological profiles:

  • Methoxy substituents (as in 6,7-dimethoxy derivatives) may enhance hydrogen bonding capabilities and alter distribution across biological membranes

  • Amine functionality (as in 4-amine derivatives) introduces basic properties and hydrogen bond donor capabilities

  • Sulfone groups (as in 1,1-dioxide derivatives) increase water solubility and alter electronic properties

Analytical Characterization

Various analytical techniques are employed for the identification and characterization of 6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum would typically show signals for:

  • Methyl protons (at positions 6 and 7): singlets around δ 2.0-2.5 ppm

  • Methylene protons (at positions 2 and 3): multiplets around δ 2.5-3.5 ppm

  • Aromatic protons: signals in the region of δ 6.5-8.0 ppm

The ¹³C-NMR would display signals for:

  • Carbonyl carbon: around δ 190-200 ppm

  • Aromatic carbons: in the region of δ 110-150 ppm

  • Methyl carbons: around δ 15-25 ppm

  • Methylene carbons: around δ 25-40 ppm

Infrared (IR) Spectroscopy

Key IR bands would include:

  • C=O stretching: approximately 1680-1710 cm⁻¹

  • Aromatic C=C stretching: approximately 1450-1600 cm⁻¹

  • C-H stretching: approximately 2850-3000 cm⁻¹

Mass Spectrometry

Mass spectrometry would reveal:

  • Molecular ion peak at m/z 192 (corresponding to C₁₁H₁₂OS)

  • Characteristic fragmentation patterns, potentially including loss of CO (m/z 164) and subsequent fragmentations

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the analysis and purification of 6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one. These techniques are often coupled with mass spectrometry (LC-MS or GC-MS) for more definitive identification.

X-ray Crystallography

X-ray crystallography can provide detailed information about the three-dimensional structure, including bond lengths, bond angles, and crystal packing arrangements. Similar benzothiopyran derivatives have been characterized using this technique, as evidenced by research on "6,7-Dimethoxy-2,2-dimethyl-3,4-epoxy-3,4-dihydro-2H-1-benzothiopyran 1,1-dioxide" .

Research Applications and Future Directions

Current Research Applications

6,7-Dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one has several potential applications in research:

  • As a building block in organic synthesis

  • As a scaffold for medicinal chemistry development

  • As a reference standard for analytical methods

  • As a probe for investigating biological mechanisms

Future Research Directions

Future research on this compound may explore:

  • Development of more efficient and environmentally friendly synthetic routes

  • Detailed investigation of structure-activity relationships

  • Exploration of potential applications in drug development

  • Investigation of novel derivatives with enhanced activities

  • Studies on the mechanism of action at the molecular level

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